molecular formula C4HBrClIS B6182626 4-bromo-2-chloro-3-iodothiophene CAS No. 2624129-96-8

4-bromo-2-chloro-3-iodothiophene

Cat. No.: B6182626
CAS No.: 2624129-96-8
M. Wt: 323.4
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-3-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-3-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a dihalogenated thiophene undergoes lithiation followed by treatment with halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine . Another approach involves the sequential halogenation of thiophene using reagents like bromine, chlorine, and iodine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems for reagent addition and temperature control is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-iodothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Properties

CAS No.

2624129-96-8

Molecular Formula

C4HBrClIS

Molecular Weight

323.4

Purity

95

Origin of Product

United States

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